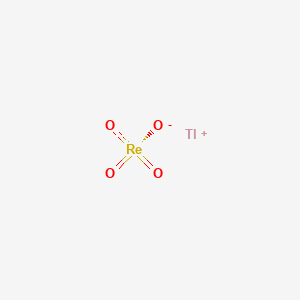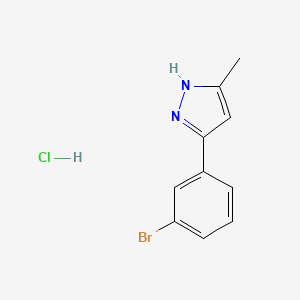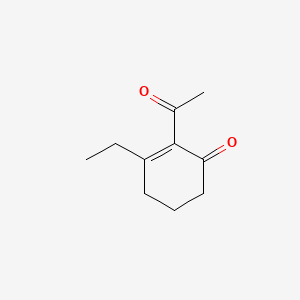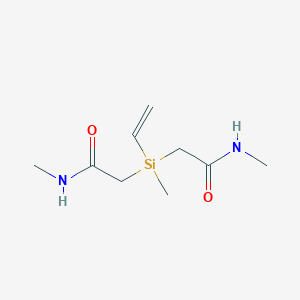
N,N-(Vinylsilylene)bis(N-methylacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-(Vinylsilylene)bis(N-methylacetamide) is a useful research compound. Its molecular formula is C9H18N2O2Si and its molecular weight is 214.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-(Vinylsilylene)bis(N-methylacetamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-(Vinylsilylene)bis(N-methylacetamide) including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
The synthesis of N,N-(Vinylsilylene)bis(N-methylacetamide) can be achieved through various methods. One common synthetic route involves the reaction of trichlorosilane with vinylmagnesium bromide to introduce the vinyl group, followed by the reaction with N-methylacetamide in the presence of a base . Another method involves the reaction of vinyltrichlorosilane with N-methylacetamide under controlled conditions . Industrial production methods typically involve similar reaction pathways but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
N,N-(Vinylsilylene)bis(N-methylacetamide) undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions include various silicon-containing compounds with modified functional groups .
Wissenschaftliche Forschungsanwendungen
N,N-(Vinylsilylene)bis(N-methylacetamide) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N,N-(Vinylsilylene)bis(N-methylacetamide) involves its interaction with various molecular targets and pathways. The vinylsilylene group can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials . The N-methylacetamide groups can interact with biological molecules, potentially influencing cellular processes and pathways . The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
N,N-(Vinylsilylene)bis(N-methylacetamide) can be compared with other similar organosilicon compounds, such as:
Methylvinylbis(N-methylacetamido)silane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Di(N-methylacetamido)methyl vinylsilane: Another related compound with distinct properties and uses.
The uniqueness of N,N-(Vinylsilylene)bis(N-methylacetamide) lies in its specific combination of functional groups, which confer unique chemical and physical properties, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C9H18N2O2Si |
|---|---|
Molekulargewicht |
214.34 g/mol |
IUPAC-Name |
2-[ethenyl-methyl-[2-(methylamino)-2-oxoethyl]silyl]-N-methylacetamide |
InChI |
InChI=1S/C9H18N2O2Si/c1-5-14(4,6-8(12)10-2)7-9(13)11-3/h5H,1,6-7H2,2-4H3,(H,10,12)(H,11,13) |
InChI-Schlüssel |
GYWICCJWXVISLI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C[Si](C)(CC(=O)NC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13836975.png)
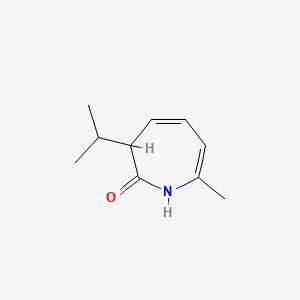
![2-[(S)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid; (S)-(-)-Modafinil Acid-d10](/img/structure/B13837008.png)
![(1S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid](/img/structure/B13837010.png)
![4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B13837012.png)
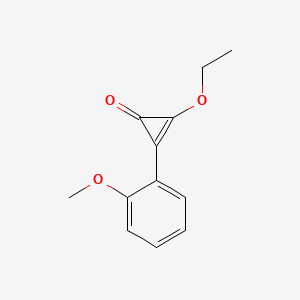
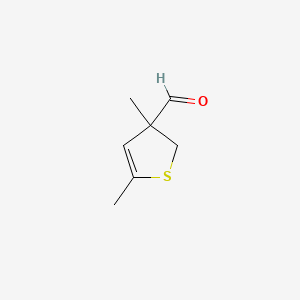
![3-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13837025.png)

![2-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13837032.png)
